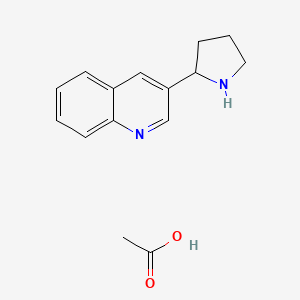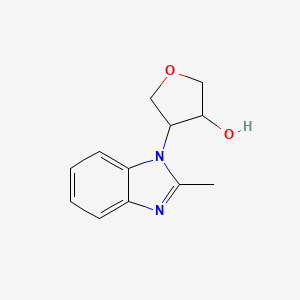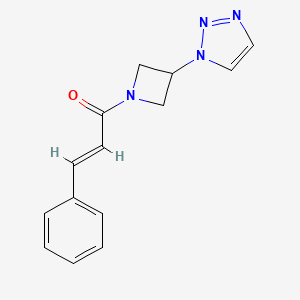
3-(Pyrrolidin-2-yl)quinoline acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyrrolidin-2-yl)quinoline acetate” is a compound that contains a pyrrolidine ring and a quinoline ring . Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine and a saturated heterocycle . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study presents a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring and a quinoline ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are likely complex and involve multiple steps. The synthesis of similar compounds often involves catalyst-free reactions, environmentally friendly techniques, and the use of easily accessible starting materials .Safety and Hazards
Future Directions
Pyrrolidine and quinoline, the two main components of “3-(Pyrrolidin-2-yl)quinoline acetate”, have been widely used in drug discovery due to their versatile applications. Future research may focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, environmentally friendly techniques for the synthesis of these compounds may also be a focus of future research .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, a key component of this compound, have been found to inhibit cox-2 . COX-2 is an enzyme responsible for inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially enhance the compound’s interaction with its targets .
Biochemical Pathways
Given the known target of pyrrolidine derivatives (cox-2), it can be inferred that this compound may influence the prostaglandin synthesis pathway, which is regulated by cox-2 .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
Based on the known effects of pyrrolidine derivatives, it can be inferred that this compound may have anti-inflammatory effects due to its potential inhibition of cox-2 .
Action Environment
It’s known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by the stereochemical environment.
Properties
IUPAC Name |
acetic acid;3-pyrrolidin-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.C2H4O2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13;1-2(3)4/h1-2,4-5,8-9,13-14H,3,6-7H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCONXHVHGMPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2905945.png)




![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2905956.png)


![[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2905960.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2905961.png)


